1-[(2,6-Dimethylpyridin-3-yl)methyl]-5-fluoropyridin-2-one
Description
1-[(2,6-Dimethylpyridin-3-yl)methyl]-5-fluoropyridin-2-one is a heterocyclic compound that features a pyridine ring substituted with a fluorine atom and a dimethylpyridinylmethyl group
Properties
IUPAC Name |
1-[(2,6-dimethylpyridin-3-yl)methyl]-5-fluoropyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-9-3-4-11(10(2)15-9)7-16-8-12(14)5-6-13(16)17/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWBWRPEPMBCOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CN2C=C(C=CC2=O)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2,6-Dimethylpyridin-3-yl)methyl]-5-fluoropyridin-2-one typically involves multi-step reactions starting from commercially available precursorsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
1-[(2,6-Dimethylpyridin-3-yl)methyl]-5-fluoropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Scientific Research Applications
1-[(2,6-Dimethylpyridin-3-yl)methyl]-5-fluoropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-[(2,6-Dimethylpyridin-3-yl)methyl]-5-fluoropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, thereby influencing its biological activity.
Comparison with Similar Compounds
1-[(2,6-Dimethylpyridin-3-yl)methyl]-5-fluoropyridin-2-one can be compared with other fluorinated pyridine derivatives, such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine These compounds share similar structural features but differ in the position of the fluorine atom and other substituents, which can significantly impact their chemical properties and applications. The unique combination of the dimethylpyridinylmethyl group and the fluorine atom in this compound distinguishes it from other fluorinated pyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
